(Hex-1-en-2-yl)cyclohexane

Description

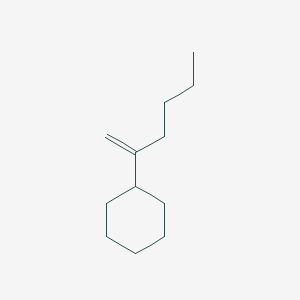

(Hex-1-en-2-yl)cyclohexane is an alicyclic hydrocarbon featuring a cyclohexane ring substituted with a hex-1-en-2-yl group. The compound’s structure combines the rigidity of the cyclohexane ring with the unsaturated hexene chain, influencing its physicochemical and biological properties.

Properties

CAS No. |

54248-57-6 |

|---|---|

Molecular Formula |

C12H22 |

Molecular Weight |

166.30 g/mol |

IUPAC Name |

hex-1-en-2-ylcyclohexane |

InChI |

InChI=1S/C12H22/c1-3-4-8-11(2)12-9-6-5-7-10-12/h12H,2-10H2,1H3 |

InChI Key |

JDCBUYRMEWEJSZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=C)C1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (Hex-1-en-2-yl)cyclohexane can be achieved through various synthetic routes. One common method involves the dehydration of cyclohexanol using an acid catalyst such as phosphoric acid. The reaction proceeds as follows:

C6H11OH→C6H10+H2O

The crude product is then purified by treatment with sodium hydrogen carbonate to remove traces of acid and water .

Industrial Production Methods

Industrial production of cyclohexane derivatives often involves catalytic hydrogenation of benzene. The process typically uses a nickel or platinum catalyst under high pressure and temperature conditions. The resulting cyclohexane can then be further functionalized to obtain this compound .

Chemical Reactions Analysis

Types of Reactions

(Hex-1-en-2-yl)cyclohexane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclohexanone or cyclohexanol.

Reduction: Reduction reactions can convert cyclohexanone back to cyclohexanol.

Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under UV light.

Major Products Formed

Oxidation: Cyclohexanone, cyclohexanol

Reduction: Cyclohexanol

Substitution: Halogenated cyclohexane derivatives

Scientific Research Applications

(Hex-1-en-2-yl)cyclohexane has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.

Biology: Employed in the study of lipid membranes and as a model compound for studying hydrophobic interactions.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism by which (Hex-1-en-2-yl)cyclohexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular processes and pathways. For example, in biological systems, it may interact with lipid membranes, affecting their fluidity and permeability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Conformational Analysis

- Cyclohexane Derivatives : Cyclohexane typically adopts a chair conformation. Substituted derivatives, such as methylcyclohexane, retain this conformation unless steric hindrance from bulky substituents forces a twist-boat or other conformations .

- (Hex-1-en-2-yl)cyclohexane : The hexene substituent introduces steric and electronic effects. While the cyclohexane ring likely retains a chair conformation, the hexene chain may induce slight distortions, similar to how solvent molecules in adamantane derivatives adopt twist-boat conformations under steric stress .

Table 1: Structural Comparison

| Compound | Core Structure | Substituent | Predicted Conformation |

|---|---|---|---|

| Cyclohexane | Chair | None | Chair |

| Methylcyclohexane | Chair | Methyl | Chair |

| Adamantane (solvated) | Chair (core) | Cyclohexane (solvent) | Twist-boat (solvent) |

| This compound | Chair (predicted) | Hex-1-en-2-yl | Chair with substituent-induced strain |

Physicochemical Properties

- Boiling Point and Solubility: Cyclohexane (BP: 80.7°C) has lower boiling points compared to substituted derivatives. The hexene chain in this compound likely increases its boiling point due to increased molecular weight and van der Waals interactions. Solubility in nonpolar solvents (e.g., n-hexane) is expected to remain high, but the double bond may introduce slight polarity .

- Vapor Pressure : Cyclohexane and benzene mixtures exhibit similar vapor pressures, but substituents like hexene could reduce volatility due to increased molecular size .

Table 2: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Nonpolar Solvents |

|---|---|---|---|

| Cyclohexane | 84.16 | 80.7 | High |

| Methylcyclohexane | 98.19 | 101 | High |

| This compound | 166.30 (estimated) | ~160–180 (estimated) | Moderate to High |

Chemical Reactivity

- Oxidation : Cyclohexane undergoes low-temperature oxidation to form epoxides (e.g., 1,2-epoxycyclohexane) . The hexene substituent in this compound may shift reactivity toward the double bond, leading to epoxidation or dihydroxylation products.

- Biodegradation : Simple cyclohexane derivatives (e.g., methylcyclohexane) are rapidly biodegraded under sulfate-rich conditions, but dimethyl isomers show slower rates due to steric hindrance . The hexene chain may further reduce biodegradation rates by limiting enzyme access .

Spectroscopic Characterization

- Raman Spectroscopy : Cyclohexane derivatives exhibit distinct C–H stretching modes (~2850 cm⁻¹). The hexene substituent introduces C=C stretching (~1650 cm⁻¹), absent in unsubstituted cyclohexane .

- Mass Spectrometry : Cyclohexane derivatives with ketone substituents show neutral losses of 57 Da (e.g., ketone fragmentation). For this compound, fragmentation may involve loss of the hexene chain (84 Da) or cyclohexane ring decomposition .

Key Research Findings

Biodegradation Limitations : Bulky substituents like hexene likely reduce microbial degradation efficiency compared to methylcyclohexane .

Analytical Signatures : Unique spectral features (e.g., C=C in Raman, hexene fragmentation in MS) distinguish this compound from simpler cyclohexane derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.